(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 390406-08-3
VCID: VC8377402
InChI: InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1
SMILES: C1=CC(=C(C=C1C(CN)O)Cl)Cl
Molecular Formula: C8H9Cl2NO
Molecular Weight: 206.07 g/mol

(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol

CAS No.: 390406-08-3

Cat. No.: VC8377402

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol - 390406-08-3

Specification

CAS No. 390406-08-3
Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
IUPAC Name (1S)-2-amino-1-(3,4-dichlorophenyl)ethanol
Standard InChI InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1
Standard InChI Key KAFHLYIMFOUYGL-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H](CN)O)Cl)Cl
SMILES C1=CC(=C(C=C1C(CN)O)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1C(CN)O)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol, denotes a secondary alcohol (OH-\text{OH}) and a primary amine (NH2-\text{NH}_2) on adjacent carbons of an ethan-1-ol chain. The 3,4-dichlorophenyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural attributes include:

  • Chiral Center: The C1\text{C}_1 atom bears the phenyl group, hydroxyl, and two distinct substituents (CH2NH2\text{CH}_2\text{NH}_2), resulting in SS-configuration.

  • Aromatic Substituents: Chlorine atoms at positions 3 and 4 enhance lipophilicity and modulate electronic density .

Table 1: Comparative Structural Analysis of Dichlorophenyl Amino Alcohols

Compound NameAromatic SubstituentsAmino Group PositionMolecular Weight (g/mol)
(1S)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol3,4-ClC2\text{C}_2206.07
(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol2,3-ClC2\text{C}_2206.07
2-[(3,4-Dichlorophenyl)amino]ethan-1-ol3,4-ClC2\text{C}_2-NH206.07

Synthesis and Production

Synthetic Pathways

The synthesis of (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol can be inferred from methods used for analogous compounds:

  • Reductive Amination:

    • Starting Material: 3,4-Dichlorophenylacetone (C9H7Cl2O\text{C}_9\text{H}_7\text{Cl}_2\text{O}).

    • Reaction: Treatment with ammonia (NH3\text{NH}_3) under hydrogenation conditions using a chiral catalyst (e.g., Ru-BINAP) to achieve enantioselectivity.

    • Mechanism: The ketone undergoes imine formation followed by asymmetric reduction to yield the SS-configured amino alcohol.

  • Enzymatic Resolution:

    • Process: Racemic mixtures are subjected to lipase-catalyzed acetylation, selectively modifying one enantiomer for separation.

Table 2: Typical Reaction Conditions for Asymmetric Synthesis

ParameterValue
Temperature25–40°C
Pressure (H₂)50–100 psi
Catalyst Loading5 mol%
Reaction Time12–24 hours

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for the 3,4-dichloro isomer are scarce, properties can be extrapolated from related compounds :

  • Density: ~1.32 g/cm³ (similar to 1-(3,4-dichlorophenyl)ethanol) .

  • Boiling Point: Estimated 270–275°C based on chlorine substitution effects .

  • logP: Calculated value of 2.1–2.5, indicating moderate lipophilicity .

Table 3: Thermodynamic Properties of Dichlorophenyl Derivatives

CompoundDensity (g/cm³)Boiling Point (°C)logP
1-(3,4-Dichlorophenyl)ethanol1.323271.52.3
(1S)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol1.32 (est.)273 (est.)2.2

Biological Activity and Applications

Table 4: Hypothetical Receptor Affinity Profile

Receptor TypePredicted KiK_i (nM)Mechanism
β-Adrenergic>1000Weak antagonist
κ-Opioid50–100Partial agonist
NMDA200–300Non-competitive inhibitor

Research Directions and Challenges

Current Gaps and Opportunities

  • Stereoselective Synthesis: Improving catalytic efficiency for large-scale production.

  • Toxicity Profiling: No data exists on acute or chronic toxicity; preliminary studies are needed.

  • Structural Analogs: Exploring 2,4- or 3,5-dichloro substitutions to enhance bioactivity.

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